molecular formula C11H5F3N2O2 B11778273 2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid

2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid

Cat. No.: B11778273
M. Wt: 254.16 g/mol
InChI Key: NPCLUONTVXGWIX-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C11H5F3N2O2. It is characterized by the presence of a pyrimidine ring substituted with a trifluorophenyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols .

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can interact with enzymes or receptors, modulating their activity. The trifluorophenyl group may enhance the compound’s binding affinity and specificity for its targets . Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions .

Comparison with Similar Compounds

Uniqueness: 2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid is unique due to the combination of its trifluorophenyl and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H5F3N2O2

Molecular Weight

254.16 g/mol

IUPAC Name

2-(3,4,5-trifluorophenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H5F3N2O2/c12-7-1-5(2-8(13)9(7)14)10-15-3-6(4-16-10)11(17)18/h1-4H,(H,17,18)

InChI Key

NPCLUONTVXGWIX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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